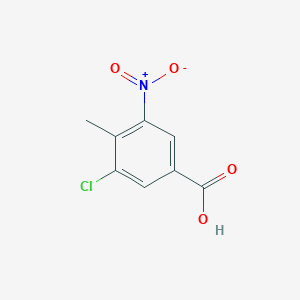

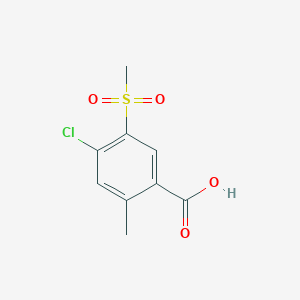

3-Chloro-4-methyl-5-nitrobenzoic acid

Overview

Description

3-Chloro-4-methyl-5-nitrobenzoic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar structures and functional groups are mentioned, such as 4-chloro-2-fluoro-5-nitrobenzoic acid , 2-chloro-4-nitrobenzoic acid , and 3-chloro-2-nitrobenzoic acid . These compounds are often used in the synthesis of various heterocyclic compounds and have applications in drug discovery due to their reactivity and ability to form stable crystal structures.

Synthesis Analysis

The synthesis of related compounds involves the use of multireactive building blocks that can lead to various condensed nitrogenous cycles . For example, 4-chloro-2-fluoro-5-nitrobenzoic acid can be immobilized on a polymer support and undergo chlorine substitution and nitro group reduction to afford a range of heterocycles . Similarly, molecular salts of 2-chloro-4-nitrobenzoic acid have been synthesized using a crystal engineering approach .

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by X-ray diffraction techniques . For instance, the crystal structures of molecular salts of 2-chloro-4-nitrobenzoic acid demonstrate the importance of halogen bonds in addition to hydrogen bonds . These interactions play a vital role in the stabilization of the crystal structures.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of hydrogen-bonded co-crystals with various quinoline derivatives . These co-crystals are formed through short O—H⋯N hydrogen bonds, which are a common feature in the crystal packing of these compounds. Additionally, the chlorination of 3-methyl-4-nitrophenol, a hydrolysate of fenitrothion, can lead to the production of chloro-5-hydroxy-2-nitrobenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the presence of halogen bonds can affect the conformational changes in the molecular salts of 2-chloro-4-nitrobenzoic acid . The hydrogen bonding and halogen bonding interactions are crucial for the formation of stable crystal structures and can influence the melting points, solubility, and other physical properties of these compounds.

Scientific Research Applications

Synthesis of Chlorantraniliprole

In Crystal Structure and Cytotoxicity Studies

Research on the crystal structure of compounds involving 3-Chloro-4-methyl-5-nitrobenzoic acid has been conducted. For example, a study involving the reaction of 5-Chloro-2-nitrobenzoic acid with silver oxide and 3-methyl-2-aminopyridine resulted in a mononuclear silver(I) complex. This complex was analyzed for its structural properties and cytotoxic effects on cells (Nong Wang & Qi Shi, 2011).

As a Building Block in Heterocyclic Synthesis

The compound has been identified as a multireactive building block in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles. It is particularly useful for the preparation of substituted nitrogenous heterocycles, which are significant in current drug discovery (Soňa Křupková et al., 2013).

In Pesticide Residue Analysis

3-Chloro-4-methyl-5-nitrobenzoic acid plays a role in the analytical chemistry field, particularly in the determination of pesticide residues. A method involving the conversion of residues to a specific derivative for measurement by electron capture gas-liquid chromatography showcases its analytical application (I. L. Alder, L. L. Augenstein, & T. Rogerson, 1978).

In Organic Solvent Analysis

This compound has been studied for its solubility in organic solvents, contributing to our understanding of solute-solvent interactions. Research on its solubility and the derived Abraham model correlations provides insights into its chemical behavior in various solvents, which is important for industrial and pharmaceutical applications (Dawn M. Stovall et al., 2005).

Temperature-Dependent Studies

The temperature dependence of chlorine nuclear quadrupole resonance in 2-chloro 5-nitrobenzoic acid and 4-chloro 3-nitrobenzoic acid has been investigated. This research is significant for understanding the physical properties of the compound under varying temperature conditions (V. Sastry & J. Ramakrishna, 1976).

In Drug Impurity Analysis

The compound has also been used in the analysis of drug impurities, as demonstrated by a study on lenalidomide. This showcases its importance in ensuring the purity and safety of pharmaceutical products (Kishore Gaddam et al., 2020).

In Teaching Organic Chemistry

Finally, 3-Chloro-4-methyl-5-nitrobenzoic acid is used in educational settings, such as in the synthesis of 4-amino-3-nitrobenzoic acid methyl ester for teaching organic chemistry. Its use in laboratory experiments demonstrates its relevance in chemical education (Caleb M Kam, Stephan M Levonis, & Stephanie S. Schweiker, 2020).

Safety and Hazards

This compound may be harmful if swallowed, inhaled, or in contact with skin. It may also cause an allergic skin reaction . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name |

3-chloro-4-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKVPMWGJYNHPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-Benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B3034432.png)

![(3Ar,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B3034435.png)

![5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3034437.png)

![2-[2-(17-Acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034443.png)

![2-[2-(17-Acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034445.png)